2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester is an organic compound with a complex structure that includes an acetamido group, a methoxyphenyl group, and an oxopropanoate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester typically involves the reaction of 4-methoxyphenylacetic acid with acetic anhydride and methylamine under controlled conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined and heated to the required temperature. The reaction is monitored using analytical techniques such as HPLC or NMR to ensure the desired product is formed. The final product is then isolated and purified using industrial-scale purification methods .
Chemical Reactions Analysis
Types of Reactions
2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts such as palladium on carbon or specific acids/bases.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of 2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-acetamido-3-(4-methoxyphenyl)propanoate: A similar compound with slight structural differences.
Methyl 2-acetamido-3-(4-methoxyphenyl)acrylate: Another related compound with an acrylate group instead of an oxopropanoate group.
Uniqueness
2-Acetylamino-3-(4-methoxy-phenyl)-3-oxo-propionic acid methyl ester is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in organic synthesis and pharmaceutical research .
Properties
Molecular Formula |
C13H15NO5 |
---|---|
Molecular Weight |
265.26 g/mol |
IUPAC Name |
methyl 2-acetamido-3-(4-methoxyphenyl)-3-oxopropanoate |
InChI |
InChI=1S/C13H15NO5/c1-8(15)14-11(13(17)19-3)12(16)9-4-6-10(18-2)7-5-9/h4-7,11H,1-3H3,(H,14,15) |
InChI Key |
DFWAPXQNLYOJLL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC(C(=O)C1=CC=C(C=C1)OC)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.